Tren-microgonotropen-b

topoisomerase I inhibition DNA topology enzymatic assay

Tren-microgonotropen-b (MGT-6b; CAS 155056-06-7) is a synthetic tripyrrole-peptide microgonotropen that binds sequence-selectively to A+T-rich regions in the DNA minor groove while extending a diethylenetriamine (tren)-derived polyamine arm outward to contact the phosphodiester backbone and major groove. It belongs to the broader microgonotropen class developed to achieve simultaneous minor-groove recognition and backbone/major-groove electrostatic clamping, a design that distinguishes it fundamentally from simple minor-groove binders such as distamycin and Hoechst 33258.

Molecular Formula C34H56N12O4
Molecular Weight 696.9 g/mol
CAS No. 155056-06-7
Cat. No. B125091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTren-microgonotropen-b
CAS155056-06-7
SynonymsMGT 6b
MGT-6b
microgonotropen-6b
tren-microgonotropen-
Molecular FormulaC34H56N12O4
Molecular Weight696.9 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CN(C(=C1)C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)CCCCNCCN(CCN)CCN)C
InChIInChI=1S/C34H56N12O4/c1-25(47)39-26-19-30(44(5)22-26)33(49)41-28-21-31(46(24-28)15-7-6-11-37-13-18-45(16-9-35)17-10-36)34(50)40-27-20-29(43(4)23-27)32(48)38-12-8-14-42(2)3/h19-24,37H,6-18,35-36H2,1-5H3,(H,38,48)(H,39,47)(H,40,50)(H,41,49)
InChIKeyGOLATTCLNFOKDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tren-Microgonotropen-b (CAS 155056-06-7): Baseline Profile for DNA Minor-Groove Targeting Procurement


Tren-microgonotropen-b (MGT-6b; CAS 155056-06-7) is a synthetic tripyrrole-peptide microgonotropen that binds sequence-selectively to A+T-rich regions in the DNA minor groove while extending a diethylenetriamine (tren)-derived polyamine arm outward to contact the phosphodiester backbone and major groove [1]. It belongs to the broader microgonotropen class developed to achieve simultaneous minor-groove recognition and backbone/major-groove electrostatic clamping, a design that distinguishes it fundamentally from simple minor-groove binders such as distamycin and Hoechst 33258 [2]. Its molecular formula is C₃₄H₅₆N₁₂O₄ (MW 696.9 g/mol), and it carries the unique substituent –(CH₂)₄NH(CH₂)₂N[(CH₂)₂NH₂]₂ on the central pyrrole nitrogen [1].

Why Tren-Microgonotropen-b Cannot Be Replaced by Generic Minor-Groove Binders or Shorter-Chain Microgonotropens


Simple minor-groove binders such as distamycin and Hoechst 33258 lack the polyamine arm that enables tren-microgonotropen-b to reach out of the minor groove and electrostatically grasp the phosphodiester backbone [1]. Among microgonotropens themselves, the dien-series (dien-microgonotropen-a, -b, -c) possess a shorter connector between the central pyrrole and the polyamine moiety than the tren-series, which directly impacts DNA conformational distortion capacity, topoisomerase inhibition potency, and binding stoichiometry [2]. Even between the closely related tren-microgonotropen-a (6a) and tren-microgonotropen-b (6b), the difference in the alkyl linker length (–(CH₂)₃– vs. –(CH₂)₄–) alters the spatial reach of the polyamine arm and the resulting DNA structural perturbation [3]. Substituting any of these analogs without accounting for these quantitative functional differences risks losing the specific DNA conformational effects and enzymatic inhibition profiles that define the tren-microgonotropen-b phenotype.

Quantitative Differentiation Evidence for Tren-Microgonotropen-b vs. Closest Analogs


Complete vs. Partial Mammalian Topoisomerase I Inhibition: Tren-Microgonotropen-b Outperforms Dien-Microgonotropen-b and Distamycin

In a mammalian topoisomerase I inhibition assay, tren-microgonotropen-b (6b) achieved complete inhibition at 30 µM, whereas the closely related dien-microgonotropen-b and the classic minor-groove binder distamycin (Dm) produced only partial inhibition even at a 5-fold higher concentration of 150 µM [1]. This indicates a qualitative and quantitative advantage in topoisomerase I targeting that is not shared by dien-series microgonotropens or conventional minor-groove ligands.

topoisomerase I inhibition DNA topology enzymatic assay

Stoichiometric Binding Specificity: 1:1 Complex Formation with Tren-Microgonotropen-b vs. Multi-Species Equilibria of Distamycin

¹H NMR titration studies on the dodecamer d(CGCAAATTTGCG)₂ reveal that tren-microgonotropen-b (6b) forms a discrete 1:1 complex (and a 2:1 complex at higher ratios), whereas distamycin (Dm) exhibits more complex stoichiometry, forming 2:1 and 4:1 complexes with no detectable 1:1 or 3:1 species, indicating a preferential dimeric binding mode [1]. Dien-microgonotropen-c (5c) likewise forms a 1:1 complex on this dodecamer but shifts to 2:1 binding on a longer hexadecamer, revealing context-dependent stoichiometry that differs from 6b [1]. The well-defined 1:1 stoichiometry of tren-microgonotropen-b simplifies structural interpretation and quantitative modeling.

binding stoichiometry DNA minor groove NMR spectroscopy

Enhanced DNA Helical Bending: Tren-Microgonotropen-b Induces a Greater Bend Angle Than Distamycin and Dien-Microgonotropen-c

Solution-structure determination by 2D NOESY NMR and restrained molecular modeling quantified the helical bend angle (α) induced by tren-microgonotropen-b binding. The d(CGCA₃T₃GCG)₂:6b complex exhibits α = 22.2°, representing an increase of 11.4° relative to the unbound crystallized dodecamer (α = 10.8°), an increase of 8.3° relative to the d(CGCA₃T₃GCG)₂:distamycin complex (α = 13.9°), and an increase of 5.0° relative to the d(CGCA₃T₃GCG)₂:dien-microgonotropen-c (5c) complex (α = 17.2°) [1]. Additionally, gel electrophoretic mobility assays on φX-174-RF DNA HaeIII restriction fragments showed that 6a and 6b produced approximately 2-fold greater conformational change than the dien-microgonotropens and a substantially larger change than distamycin [2].

DNA conformational change helical bend angle NMR structural biology

Sequence-Dependent DNA Bending and Straightening: A Bifunctional Conformational Effect Unique to Tren-Microgonotropen-b

Atomic force microscopy (AFM) imaging revealed that tren-microgonotropen-b (MGT-6b) possesses the rare ability to both bend and straighten DNA depending on the DNA substrate. On kinetoplast DNA (kDNA), 6b induced DNA bending; on M400 DNA, the same ligand caused straightening [1]. This bidirectional, sequence-context-dependent conformational effect has not been reported for distamycin, Hoechst 33258, or dien-microgonotropens under comparable AFM imaging conditions. The phenomenon is attributed to the polyamine arm's capacity to interact with distinct DNA structural features in different sequence contexts [1].

atomic force microscopy DNA bending DNA straightening kDNA

Metal-Ion Complexation Capability: Tren-Microgonotropen-b Forms Defined Zn(II) Complexes Usable as Structural Probes

The tren-polyamine arm of tren-microgonotropen-b forms a discrete, four-coordinate Zn(II) complex, and the full solution structure of the d(CGCAAATTTGCG)₂:6b:Zn(II) 1:1:1 ternary complex has been solved by 2D NOESY ¹H NMR spectroscopy and restrained molecular modeling [1]. Proton chemical shift differences between the zinc-bound and zinc-free DNA complexes confirm that the polyamino substituent –(CH₂)₄N(CH₂CH₂)N–(CH₂CH₂NH₂)₂ forms a four-coordinate Zn(II) complex structurally analogous to that observed in the X-ray structure of 'tren-chloride':Zn(II) [1]. This metal-chelating functionality is absent in distamycin, Hoechst 33258, and the dien-microgonotropens, which lack the tren-architecture required for stable tetradentate Zn(II) coordination.

Zn(II) complexation NMR structure metallo-microgonotropen

Binding Affinity Cooperativity: Tren-Microgonotropens Exhibit Slightly Greater KL₁KL₂ Products Than Dien-Microgonotropens

Fluorescence competition titrations using Hoechst 33258 as a probe determined the equilibrium constants for 1:1 (KL₁) and 2:1 (KL₂) binding of tren-microgonotropen-a (6a) and tren-microgonotropen-b (6b) to the hexadecamer duplex d(GGCGCAAATTTGGCGG)/d(CCGCCAAATTTGCGCC). Both 6a and 6b exhibited a slight degree of positive cooperativity (KL₂ > KL₁), and the product KL₁KL₂ was greater for 6a and 6b than for the entire dien-microgonotropen series (5a, 5b, 5c) [1]. This indicates that the extended tren-polyamine architecture modestly but consistently enhances overall binding affinity compared to the shorter dien-chain analogs.

equilibrium binding constants cooperativity fluorescence titration

High-Value Application Scenarios for Tren-Microgonotropen-b Based on Quantitative Differentiation Evidence


Mechanistic Studies of Topoisomerase I Inhibition Requiring Complete Enzyme Blockade

For laboratories investigating the role of DNA topology in transcription or replication, tren-microgonotropen-b is the preferred microgonotropen ligand because it achieves complete mammalian topoisomerase I inhibition at 30 µM, a concentration at which dien-microgonotropen-b and distamycin yield only partial inhibition even at 150 µM [1]. This makes 6b uniquely suited for experiments that demand full catalytic suppression rather than partial modulation of topoisomerase I activity.

High-Resolution Structural Biology of Ligand-Induced DNA Bending

The quantitatively characterized helical bend angle of 22.2° induced by tren-microgonotropen-b—exceeding distamycin (13.9°) and dien-microgonotropen-c (17.2°) by 8.3° and 5.0° respectively [1]—makes 6b the optimal choice for structural studies of DNA architectural distortion. Its well-defined 1:1 binding stoichiometry on dodecamer DNA eliminates the heterogeneity that complicates structural refinement when using distamycin, which forms multiple oligomeric complexes on the same DNA target.

Metal-Dependent DNA Recognition and Paramagnetic NMR Probe Development

The tren-polyamine arm of 6b uniquely forms a structurally characterized, four-coordinate Zn(II) complex whose ternary structure with DNA has been solved by 2D NMR [1]. This capability is absent in distamycin, Hoechst 33258, and all dien-microgonotropens. Researchers developing metallo-DNA probes, investigating metal-dependent DNA recognition, or requiring paramagnetic centers for NMR studies should select tren-microgonotropen-b for its demonstrated metal-chelation competence.

Atomic Force Microscopy Studies of Bidirectional DNA Conformational Modulation

For AFM-based investigations of ligand-induced DNA conformational changes, tren-microgonotropen-b provides a uniquely documented bifunctional profile: it bends kDNA while straightening M400 DNA [1]. This sequence-context-dependent dual behavior has not been reported for any simpler minor-groove binder and makes 6b an indispensable tool compound for studying how a single ligand can produce divergent DNA architectural outcomes depending on the DNA substrate.

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